6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-ylmethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2S/c22-21(23,24)16-10-17(13-4-5-18-19(9-13)29-8-7-28-18)27-20(15(16)11-25)30-12-14-3-1-2-6-26-14/h1-6,9-10H,7-8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGJNRQIELAONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile is a novel synthetic derivative with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 442.46 g/mol. Its structure features a trifluoromethyl group, a pyridine moiety, and a benzodioxin ring, which may contribute to its biological activity.
Antiviral Activity
Recent studies have shown that compounds with similar structures exhibit antiviral properties. For instance, derivatives of trifluoromethyl pyridine have been reported to enhance the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which are crucial in plant defense mechanisms against viral infections . This suggests that our compound may also activate similar pathways.
Cytotoxicity
Research indicates that related compounds demonstrate cytotoxic effects against various cancer cell lines. For example, certain benzodioxin derivatives have shown significant cytotoxicity against human promyelocytic leukemic HL-60 cells . The potential for our compound to exhibit similar effects warrants further investigation.
The biological activity of this compound could be attributed to several mechanisms:
- Enzyme Modulation : By enhancing the activity of key enzymes involved in oxidative stress response.
- Radical Generation : Compounds with similar structures have been shown to generate radicals that may contribute to their cytotoxic effects .
- Signal Pathway Activation : The activation of phenylpropanoid biosynthesis pathways could enhance systemic acquired resistance in plants .
Case Studies
-
Antiviral Efficacy : In bioassays against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), certain derivatives showed protective activities superior to standard treatments .
Compound Protective Activity (%) EC50 (μg/mL) A16 79.1 20.2 A21 76.7 18.4 - Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several benzodioxin derivatives against HL-60 cells, revealing significant activity in specific compounds .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Benzodioxin vs. Aryl Groups : The benzodioxin moiety in the target compound (electron-rich) contrasts with electron-withdrawing groups like chlorophenyl in analogues (e.g., ), which may influence reactivity and binding interactions.
- Trifluoromethyl Group : Present in both the target compound and , this group enhances metabolic stability and membrane permeability compared to methyl or hydroxy groups in .
Physicochemical Properties
- Molecular Weight : The target compound (MW ~445.4 g/mol) is heavier than analogues like (MW ~276.3 g/mol) due to the benzodioxin and trifluoromethyl groups.
- Lipophilicity : The trifluoromethyl group and benzodioxin likely increase logP values compared to polar analogues (e.g., hydroxy-substituted ).
- Solubility: The pyridin-2-ylmethyl-sulfanyl group may reduce aqueous solubility relative to amino- or hydroxy-substituted derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : A typical approach involves refluxing intermediates (e.g., thiouracil derivatives) with aromatic aldehydes in acetic anhydride/acetic acid, catalyzed by sodium acetate, as demonstrated in pyridine-carbonitrile syntheses . Optimization can employ statistical Design of Experiments (DoE) to minimize trial-and-error, such as varying temperature, solvent ratios, and catalyst loading. For example, a 2-hour reflux at 110°C with a 10:20 mL solvent ratio yielded 68% product in related syntheses .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., CN stretch at ~2,220 cm⁻¹, NH at ~3,400 cm⁻¹) .
- NMR : Use DMSO-d6 to resolve proton environments (e.g., δ 2.24 ppm for CH3 groups, δ 7.94 ppm for aromatic protons) and ¹³C NMR for carbon assignments (e.g., 165–171 ppm for carbonyl carbons) .
- Mass Spectrometry : Confirm molecular weight via m/z peaks (e.g., [M⁺] at 386 for C₂₀H₁₀N₄O₃S) .
Q. How can solubility and formulation challenges be addressed for in vitro studies?
- Methodology : Test polar aprotic solvents (DMF, DMSO) due to the compound’s aromatic and trifluoromethyl groups. Pre-formulation studies using Hansen solubility parameters or co-solvency approaches (e.g., PEG-400/water mixtures) can improve bioavailability .
Advanced Research Questions
Q. How can computational modeling enhance reaction design and mechanistic understanding?
- Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For example, reaction path searches combined with experimental data (e.g., ICReDD’s workflow) can identify energy barriers and optimize catalytic pathways . Machine learning models trained on reaction databases may further narrow experimental conditions .
Q. What strategies resolve discrepancies in spectral data or unexpected byproducts?
- Methodology :
- Cross-validate with 2D NMR (COSY, HSQC) to confirm connectivity.
- Use HPLC-MS to detect impurities (e.g., unreacted aldehydes or oxidation byproducts) .
- Replicate syntheses under inert atmospheres to rule out oxidative degradation .
Q. How can structure-activity relationships (SAR) be established for bioactive derivatives?
- Methodology :
- Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with cyano or halogen groups) .
- Test bioactivity in enzyme inhibition assays (e.g., kinase or protease panels) and correlate with electronic (Hammett constants) or steric parameters (molecular volume) .
Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?
- Methodology :
- Monitor exothermicity using calorimetry to prevent runaway reactions during scale-up.
- Optimize purification via column chromatography or recrystallization (e.g., DMF/water mixtures for high-purity crystals) .
- Implement continuous-flow reactors to enhance heat/mass transfer and reproducibility .
Q. How do solvent and catalyst choices impact enantioselective synthesis of chiral analogs?
- Methodology : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric cyclization reactions. Polar solvents (acetonitrile) may improve enantiomeric excess (ee) by stabilizing transition states .
Data Contradiction Analysis
Q. How to interpret conflicting yield reports for similar synthetic protocols?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
